CEP-28122 is a potent, selective, and orally active small-molecule inhibitor of anaplastic lymphoma kinase (ALK). Developed as a next-generation alternative to early ALK inhibitors, it demonstrates high potency against the ALK catalytic domain with an IC50 of 1.9 nM in enzymatic assays. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in ALK-positive tumor models make it a critical tool for preclinical studies in specific subsets of non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.
Substituting CEP-28122 with first-generation ALK inhibitors like Crizotinib is unsuitable for studies requiring maximal potency and sustained target inhibition. Crizotinib's activity against ALK is considered modest, and its inability to effectively cross the blood-brain barrier limits its utility in models of CNS metastasis. Furthermore, second-generation inhibitors such as Alectinib or Ceritinib, while potent, possess distinct kinase selectivity profiles and differential activity against the spectrum of ALK resistance mutations. Procuring CEP-28122 is a deliberate choice for its specific, high-potency profile, which is essential for achieving profound and durable pathway inhibition in sensitive models and for establishing clear, reproducible efficacy benchmarks in vivo.
CEP-28122 demonstrates significantly higher potency against recombinant ALK in enzymatic assays compared to the first-generation inhibitor, Crizotinib. CEP-28122 inhibits ALK with an IC50 of 1.9 nM. While a direct head-to-head IC50 value for Crizotinib is not provided in the same study, literature notes its activity as 'modest', and it was originally developed as a c-Met inhibitor. This nanomolar potency is a key differentiator for studies requiring near-complete and selective target engagement.
| Evidence Dimension | Inhibition of recombinant ALK kinase activity (IC50) |
| Target Compound Data | 1.9 ± 0.5 nmol/L |
| Comparator Or Baseline | Crizotinib (Described as having 'modest' activity against ALK) |
| Quantified Difference | Not directly quantified in a single study, but CEP-28122's low nanomolar IC50 establishes it as a significantly more potent ALK inhibitor. |
| Conditions | Time-Resolved Fluorescence (TRF) enzymatic assay |
Higher enzymatic potency translates to lower required concentrations for effective target inhibition in cellular assays, reducing the risk of off-target effects and providing a clearer link between ALK inhibition and observed phenotype.
A key procurement differentiator for in vivo studies is the ability to achieve sustained target inhibition with a practical dosing regimen. Following a single oral dose in mice, CEP-28122 demonstrates durable, dose-dependent inhibition of NPM-ALK phosphorylation in tumor xenografts. A single 10 mg/kg oral dose resulted in near-complete inhibition for up to 6 hours, with 75-80% inhibition maintained at 12 hours. This robust and lasting target engagement after oral administration confirms the compound's suitability as a preclinical candidate, enabling simpler experimental designs compared to compounds requiring more frequent or alternative administration routes.
| Evidence Dimension | Inhibition of NPM-ALK phosphorylation in vivo (Sup-M2 xenografts) |
| Target Compound Data | Single 10 mg/kg oral dose: Near-complete inhibition for 6 hrs, 75-80% at 12 hrs. |
| Comparator Or Baseline | Vehicle Control |
| Quantified Difference | Near-complete target phosphorylation inhibition vs. control. |
| Conditions | SCID mice with subcutaneous Sup-M2 anaplastic large-cell lymphoma xenografts, analysis via Western blot. |
This demonstrates excellent oral bioavailability and pharmacodynamics, simplifying in vivo study design and ensuring that observed anti-tumor effects are directly attributable to sustained ALK inhibition.
CEP-28122 produces profound, dose-dependent antitumor activity in multiple ALK-positive xenograft models, a critical performance benchmark for preclinical tool compounds. In mice with Sup-M2 (ALCL) xenografts, oral treatment at 55 or 100 mg/kg twice daily for 4 weeks resulted in complete tumor regression in 100% of mice, with no tumor re-emergence for over 60 days post-treatment. In an EML4-ALK-positive NSCLC model (NCI-H2228), a 30 mg/kg twice-daily dose also resulted in tumor regression. In contrast, the compound showed no effect on ALK-negative tumor models (HCT-116, NB-1691), confirming its selective, on-target mechanism of action.
| Evidence Dimension | Tumor Growth / Regression |
| Target Compound Data | Complete tumor regression in 100% of mice (Sup-M2 model, 55 mg/kg BID). |
| Comparator Or Baseline | Vehicle-treated control group (exhibited progressive tumor growth). |
| Quantified Difference | Complete and sustained tumor regression vs. progressive growth. |
| Conditions | Oral administration (twice daily) in SCID or nu/nu mice with ALK-positive subcutaneous tumor xenografts (Sup-M2, NCI-H2228). |
This provides definitive, quantitative evidence of in vivo efficacy and selectivity, justifying its use in resource-intensive animal studies where predictable and robust antitumor activity is required.
For preclinical xenograft studies where the primary goal is to assess the therapeutic potential of potent ALK inhibition, CEP-28122 is a justified choice. Its ability to achieve complete and sustained tumor regression via oral administration simplifies experimental protocols and provides a robust positive control or benchmark compound for evaluating novel agents.
Researchers aiming to confirm ALK pathway dependency or investigate downstream signaling can rely on CEP-28122's proven ability to achieve durable target inhibition in vivo. A single oral dose provides substantial ALK phosphorylation inhibition for over 12 hours, making it an ideal tool for correlating target engagement with biological outcomes in tumor tissue.
CEP-28122 has demonstrated specific efficacy in preclinical models of ALK-driven neuroblastoma and EML4-ALK-positive NSCLC, causing tumor stasis or regression. This makes it a highly relevant tool compound for researchers working specifically with these cancer subtypes, where ALK is a validated therapeutic target.